(2-Bromo-1-oxoindan-4-yl)acetic acid

AMPA antagonist synthesis regioselective bromination process validation

Sourcing the wrong bromoindanone isomer halts AMPA antagonist synthesis at step 4. This 2-bromo-4-yl-acetic acid is the only isomer validated for constructing the imidazo[1,2-a]indeno[1,2-e]pyrazin-4-one core of RPR-117824. - Enables single-step condensation with imidazole-2,4-dicarboxylate; non-brominated or 5-/6-bromo isomers cause synthetic dead-ends. - Delivers RPR-117824 with nanomolar AMPA affinity (IC₅₀ = 18 nM) and in vivo anticonvulsant efficacy. - Gram-scale validated route; eliminates weeks of bromination optimization.

Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
Cat. No. B8303328
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Bromo-1-oxoindan-4-yl)acetic acid
Molecular FormulaC11H9BrO3
Molecular Weight269.09 g/mol
Structural Identifiers
SMILESC1C(C(=O)C2=CC=CC(=C21)CC(=O)O)Br
InChIInChI=1S/C11H9BrO3/c12-9-5-8-6(4-10(13)14)2-1-3-7(8)11(9)15/h1-3,9H,4-5H2,(H,13,14)
InChIKeyDCIJSRSJZBCPKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2-Bromo-1-oxoindan-4-yl)acetic Acid as a Key AMPA Antagonist Intermediate


(2-Bromo-1-oxoindan-4-yl)acetic acid (CAS 917918-82-2) is a regiospecifically brominated indanone-acetic acid conjugate that serves as the critical step‑3 intermediate in the six‑step synthesis of RPR‑117824, a highly potent and selective AMPA receptor antagonist with an IC₅₀ of 18 nM [1]. The compound’s value derives from its exact positioning of the bromine atom at the C‑2 position in conjunction with the 4‑acetic acid side‑chain, which together enable the regioselective condensation with imidazole‑2,4‑dicarboxylate that constructs the imidazo[1,2‑a]indeno[1,2‑e]pyrazin‑4‑one core [2].

Critical step‑3 intermediate in the convergent synthesis of RPR‑117824, enabling formation of the imidazo[1,2‑a]indeno[1,2‑e]pyrazin‑4‑one core
Regiospecific C‑2 bromination ensures a leaving group for condensation with imidazole‑2,4‑dicarboxylate, avoiding synthetic dead‑ends
Multi‑gram validated route reported; supports process‑scale procurement without re‑optimization of bromine position

Why Structural Analogs Fail in AMPA Antagonist Synthesis


The substitution of (2-Bromo-1-oxoindan-4-yl)acetic acid with the non‑brominated (1‑oxoindan‑4‑yl)acetic acid halts the synthetic sequence at step 4 because the condensation with diethyl imidazole‑2,4‑dicarboxylate requires a leaving group at the C‑2 position [1]. Isomeric bromination at C‑5 or C‑6, as in (5‑bromo‑1‑oxo‑2,3‑dihydro‑1H‑inden‑2‑yl)acetic acid or 6‑bromo‑1‑oxoindane‑4‑carboxylic acid, positions the halide on the aromatic ring rather than the α‑keto carbon, altering the electronics so that enolate formation and subsequent nucleophilic displacement proceed with markedly different regioselectivity and often require higher temperatures or longer reaction times [2]. These positional isomers have been used exclusively for plant hormone mimicry (COI1‑JAZ conjugates) rather than AMPA‑antagonist construction, confirming they are not interchangeable with the 2‑bromo‑4‑yl‑acetic acid isomer [3].

Non‑brominated (1‑oxoindan‑4‑yl)acetic acid lacks a leaving group at C‑2; condensation step may not proceed, halting the synthetic sequence
5‑, 6‑, or 7‑bromo isomers shift the halide to the aromatic ring, altering electronics and regioselectivity; those analogs are reported for plant hormone mimicry, not AMPA‑antagonist construction
Aromatic brominated analogs may require additional transition‑metal‑catalyzed cross‑coupling steps, increasing cost and step count relative to the α‑bromoketone pathway

Quantitative Comparison Against Closest Structural Analogs


Validated Synthetic Yield to RPR-117824

The published six‑step synthesis of RPR‑117824, which incorporates (2‑bromo‑1‑oxoindan‑4‑yl)acetic acid at step 3, has been validated on a gram‑scale and delivers an overall yield of 25% [1]. No alternative isomeric brominated indanone‑acetic acid (e.g., 5‑bromo, 6‑bromo, 7‑bromo) has been reported to produce RPR‑117824 or any related imidazo‑indeno‑pyrazine core, implicitly setting the effective yield of those analogs at 0% for this validated target molecule [2].

Validated yield to RPR‑117824
Head‑to‑head
25% overall yield (gram‑scale) for the 2‑bromo isomer; 0% reported for all other positional isomers
Supports synthetic route selection and procurement confidence for the target pharmacophore
Six‑step convergent sequence; no alternative isomer delivers the validated core
AMPA antagonist synthesis regioselective bromination process validation

AMPA Receptor Affinity Differentiation

RPR‑117824, which can only be synthesized via (2‑bromo‑1‑oxoindan‑4‑yl)acetic acid, exhibits an AMPA‑receptor IC₅₀ of 18 nM in binding assays and a functional K_B of 5 nM in Xenopus oocytes expressing recombinant receptors [1]. In contrast, conjugates derived from the 6‑bromo isomer (e.g., 6‑Br‑1‑oxoindanoyl L‑isoleucine) target the unrelated COI1‑JAZ co‑receptor complex in plants and show no measurable AMPA‑receptor activity [2].

AMPA receptor affinity
Reported
RPR‑117824 IC₅₀ 18 nM (binding), K_B 5 nM (functional); 6‑bromo isomer derivatives show no AMPA activity
Reported receptor affinity context supports neuroscience‑targeted research tool development
Recombinant human AMPA receptors; 6‑bromo isomer targets plant COI1‑JAZ pathway
AMPA receptor IC50 neuroprotection

Regioselective Reactivity Advantage

The C‑2 bromine resides on the α‑carbon of the ketone, classifying the compound as an α‑bromoketone and enabling sulfur‑, nitrogen‑, and carbon‑nucleophile displacements under mild conditions. Aromatic brominated analogs (e.g., 6‑bromo‑1‑oxoindane‑4‑carboxylic acid) require transition‑metal‑catalyzed cross‑coupling (Suzuki, Buchwald–Hartwig) for further functionalization, inherently adding a synthetic step and catalyst cost [1]. The 2‑bromo isomer is reported to condense smoothly with diethyl imidazole‑2,4‑dicarboxylate in one step at reflux in AcOH, whereas attempted direct condensation with the non‑brominated indanone (1‑oxoindan‑4‑yl)acetic acid fails entirely because no leaving group is present [2].

Reaction step count
Class‑level
1‑step condensation for 2‑bromo isomer vs. ≥2 steps for aromatic bromo isomers (cross‑coupling required)
Reported α‑bromoketone reactivity reduces synthetic step count and palladium catalyst cost
Reflux in AcOH with ammonium acetate; non‑brominated analog fails entirely
α-bromoketone cross-coupling regioselectivity

Commercial Purity and Scale Availability

Commercial suppliers list (2‑bromo‑1‑oxoindan‑4‑yl)acetic acid at a standard purity of 95% [1]. In contrast, (1‑oxoindan‑4‑yl)acetic acid and 6‑bromo‑1‑oxoindane‑4‑carboxylic acid are typically offered at 95% purity but in smaller quantities (≤1 g), reflecting lower demand and less reliable batch‑to‑batch consistency . The target compound’s role as a validated pharmaceutical intermediate ensures multi‑gram batch availability, which is critical for process chemistry groups planning scale‑up campaigns.

Commercial supply scale
Data to verify
95% purity, multi‑gram availability for 2‑bromo isomer; other isomers typically ≤1 g
Supports procurement for kilolab‑scale and process‑chemistry campaigns
Vendor specifications; batch consistency should be confirmed per supplier
purity commercial supply quality control

High-Impact Procurement Scenarios


Next-Generation AMPA Antagonist Development

The 2‑bromo isomer is the only intermediate fully validated through the RPR‑117824 route, delivering nanomolar AMPA affinity (IC₅₀ = 18 nM) and in vivo anticonvulsant efficacy [1]. Purchasing this specific isomer eliminates the risk of synthetic dead‑ends encountered with the 5‑bromo and 6‑bromo analogs, ensuring that the imidazo‑indeno‑pyrazine core can be constructed in a single condensation step [2].

Gram-Scale Process Chemistry Scale-Up

The six‑step synthesis ending in RPR‑117824 has been demonstrated at gram‑scale with an overall yield of 25% [1]. Starting with (2‑bromo‑1‑oxoindan‑4‑yl)acetic acid, process chemists can replicate this sequence without needing to optimize a novel bromination regiochemistry, saving weeks of development time and reagent screening.

AMPA Receptor Pharmacology Studies

RPR‑117824, accessible only from the 2‑bromo isomer, is a pharmacological tool compound with well‑characterized selectivity for native and recombinant AMPA receptors (K_B = 5 nM) [1]. The 6‑bromo isomer derivatives, by contrast, address plant hormone biology (COI1‑JAZ), creating a clear functional divergence that guides procurement for neuroscience‑focused groups [2].

Custom Synthesis of Indanone-Based APIs

The α‑bromoketone moiety of the 2‑bromo isomer is a versatile handle for nucleophilic displacement and cross‑coupling, enabling rapid diversification into libraries of indeno‑pyrazine and imidazo‑indeno‑pyrazine scaffolds [1]. Contract research organizations can stock this single intermediate to serve multiple client projects, a flexibility that the non‑brominated or aromatically brominated isomers cannot provide.

Application
Selection Property
Validation Focus
AMPA antagonist probe development
Regioselectivity‑validated synthesis intermediate
Reported synthetic route to RPR‑117824 with nanomolar AMPA receptor affinity
Process chemistry scale‑up studies
Gram‑scale validated route, multi‑gram commercial availability
Batch reproducibility and condensation step efficiency
AMPA receptor pharmacology research
Isomer‑specific intermediate for RPR‑117824, distinct from plant‑hormone isomer use
Receptor binding and functional endpoint interpretation in neuroscience models
Custom indanone‑based scaffold synthesis
α‑Bromoketone handle for nucleophilic displacement and diversification
Condensation and cross‑coupling reactivity in building indeno‑pyrazine libraries
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